molecular formula C15H19NO3 B12654901 Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B12654901
M. Wt: 261.32 g/mol
InChI Key: OQWGZBJXUTYQAE-UHFFFAOYSA-N
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Description

Benzyl 1-oxa-8-azaspiro[35]nonane-8-carboxylate is a spirocyclic compound characterized by a unique structure that includes both an oxane (oxygen-containing) and an azaspiro (nitrogen-containing) ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of benzylamine with a suitable oxirane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening and subsequent cyclization to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • 1-oxa-9-azaspiro[5.5]undecane
  • 1-oxa-8-azaspiro[4.5]decane

Uniqueness

Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better stability, reactivity, or biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14(18-11-13-5-2-1-3-6-13)16-9-4-7-15(12-16)8-10-19-15/h1-3,5-6H,4,7-12H2

InChI Key

OQWGZBJXUTYQAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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